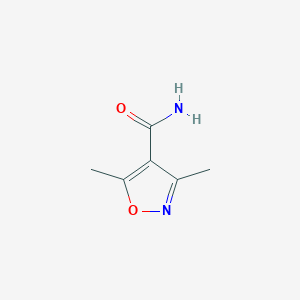

3,5-Dimethylisoxazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOYRMAYLLOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353031 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74356-30-2 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethylisoxazole 4 Carboxamide and Its Derivatives

Precursor Synthesis Pathways

The synthesis of 3,5-Dimethylisoxazole-4-carboxamide is fundamentally reliant on the efficient construction of its core heterocyclic structure and the introduction of the C4-carboxamide functionality. This typically involves the synthesis of key precursors, namely the 3,5-dimethylisoxazole (B1293586) ring system and its corresponding 4-carboxylic acid derivative.

Synthesis of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its synthesis is a well-established area of heterocyclic chemistry, with several robust methods available for creating the 3,5-disubstituted pattern.

One of the most fundamental and widely used methods is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comvaia.com For the specific synthesis of 3,5-dimethylisoxazole, the readily available 1,3-dicarbonyl compound, acetylacetone (B45752) (2,4-pentanedione), is treated with hydroxylamine or its salts, such as hydroxylamine hydrochloride. vaia.comchemicalbook.com The reaction proceeds through a sequence of nucleophilic attack by the hydroxylamine on the carbonyl groups, followed by cyclization and dehydration to yield the aromatic isoxazole ring. youtube.comvaia.com

A more versatile and widely applicable strategy is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). wikipedia.orgrsc.org To generate 3,5-dimethylisoxazole, propyne (B1212725) would be reacted with acetonitrile (B52724) N-oxide. The nitrile oxides are typically generated in situ from precursors like aldoximes, nitroalkanes, or hydroxamoyl halides. acs.orgnih.gov For instance, the oxidation of acetaldoxime (B92144) using a halogenating agent like N-chlorosuccinimide (NCS) in the presence of a base can generate the required nitrile oxide, which then reacts with the alkyne. acs.orgacs.org

Table 1: Comparison of Major Isoxazole Ring Synthesis Methods

| Method | Key Reactants | General Conditions | Key Features |

|---|---|---|---|

| 1,3-Dicarbonyl Condensation | 1,3-Dicarbonyl (e.g., Acetylacetone), Hydroxylamine | Typically in a suitable solvent, may require mild heating or acid/base catalysis. youtube.comvaia.com | Straightforward, uses readily available starting materials. chemicalbook.com |

| 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide (from oxime, nitroalkane) | In situ generation of nitrile oxide, reaction proceeds at various temperatures. acs.orgacs.org | Highly versatile, allows for a wide range of substituents. rsc.orgnih.gov |

| Oxidative Cyclization | α,β-Unsaturated Oxime | Refluxing with an oxidizing agent like Manganese Dioxide (MnO₂). tandfonline.com | Good yields for 3,5-diaryl and alkyl-aryl isoxazoles. tandfonline.com |

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

With the isoxazole core established, the next critical step is the introduction of a carboxylic acid group at the 4-position. A common and effective route to 3,5-dimethylisoxazole-4-carboxylic acid begins with its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. chemimpex.comsigmaaldrich.comfishersci.be

A general synthesis for 3,5-disubstituted-4-isoxazolecarboxylates involves the reaction of an enamino ester with a primary nitro compound. orgsyn.org Specifically, the reaction of the pyrrolidine (B122466) enamine of ethyl acetoacetate (B1235776) with nitroethane in the presence of a dehydrating agent like phosphorus oxychloride yields ethyl 3,5-dimethylisoxazole-4-carboxylate. acs.org

Once the ester is obtained, it can be readily converted to the desired carboxylic acid via hydrolysis. chemicalbook.com This is typically achieved by treating the ester with a strong base, such as sodium hydroxide, in a solvent mixture like tetrahydrofuran (B95107) (THF), methanol, and water. chemicalbook.com Acidification of the reaction mixture then precipitates the 3,5-dimethylisoxazole-4-carboxylic acid product. chemicalbook.com

Direct Synthesis Routes to this compound

Direct, one-pot syntheses of this compound from simple precursors are not commonly reported. The synthesis almost invariably proceeds through the activation of the corresponding carboxylic acid. The formation of the amide bond is a condensation reaction that requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. youtube.comyoutube.com

The most prevalent method involves a two-step sequence from 3,5-dimethylisoxazole-4-carboxylic acid:

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive acyl derivative. A standard method is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 3,5-dimethylisoxazole-4-carbonyl chloride. researchgate.netnih.gov

Amidation : The activated acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide. researchgate.netnih.gov This nucleophilic acyl substitution reaction is typically rapid and high-yielding.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid without isolating the acid chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to be attacked by an amine to form the amide. youtube.com

Derivatization Strategies and Functionalization Reactions

Once this compound is synthesized, it or its precursors can undergo further reactions to generate a library of derivatives. Condensation and cycloaddition reactions are powerful tools for this purpose.

Condensation Reactions

Condensation reactions can be utilized to modify the substituents on the isoxazole ring or to build more complex molecules from the carboxamide functional group. The methyl groups at the C3 and C5 positions of the isoxazole ring can exhibit reactivity, particularly when the ring is activated by electron-withdrawing groups.

For example, studies on related structures like 3,5-dimethyl-4-nitroisoxazole (B73060) have shown that the methyl groups are sufficiently acidic to act as carbanion precursors for Knoevenagel condensations with aldehydes. researchgate.net Similarly, the methyl group at the 5-position of a 4-sulfonyl-substituted 3,5-dimethylisoxazole was shown to be more active and undergo condensation with p-chlorobenzaldehyde in the presence of a strong base. nih.gov This indicates that the methyl groups on the this compound core could potentially be functionalized through condensation reactions under appropriate conditions.

Cycloaddition Reactions

Cycloaddition reactions are fundamental not only to the synthesis of the isoxazole ring itself but also to its subsequent functionalization. The core synthetic strategy, the [3+2] cycloaddition of a nitrile oxide and an alkyne, is a prime example. wikipedia.orgyoutube.com

Furthermore, derivatives of 3,5-dimethylisoxazole can be designed to participate in further cycloaddition reactions. If an unsaturated functional group is introduced, for instance, by a condensation reaction on one of the methyl groups to create a styryl-like substituent, this new double bond can act as a dienophile or dipolarophile. researchgate.net The unsaturated systems generated from the Knoevenagel condensation of 3,5-dimethyl-4-nitroisoxazole, for example, can be used for various cycloaddition reactions, including [2+2] and [4+2] pathways, to build complex fused-ring systems. researchgate.net Solid-phase synthesis approaches have also utilized [2+3] dipolar cycloadditions onto resin-bound alkynes to construct isoxazole-carboxamide libraries, demonstrating the power of this reaction class in creating chemical diversity. nih.gov

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental process in the synthesis and derivatization of this compound. A primary application of this reaction type is in the formation of the amide bond itself. Typically, a carboxylic acid precursor, such as 3,5-dimethylisoxazole-4-carboxylic acid, is activated to make it more susceptible to nucleophilic attack. nih.gov

Commonly used activating agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and catalysts like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov The mechanism involves the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of an amine, leading to the formation of the stable carboxamide bond and the release of a urea (B33335) byproduct. nih.gov This coupling strategy is widely employed for synthesizing a series of isoxazole-carboxamide derivatives by reacting the isoxazole carboxylic acid with various aniline (B41778) derivatives. nih.govnih.gov

The initial synthesis of the isoxazole ring itself, from precursors like 2,4-pentanedione and hydroxylamine, is also a classic example of a process involving nucleophilic attack, cyclization, and dehydration steps to form the heterocyclic core. vaia.com

Lateral Lithiation and Subsequent Transformations

Lateral lithiation is a powerful site-selective reaction for functionalizing the methyl groups of the 3,5-dimethylisoxazole core. cdnsciencepub.comwikipedia.org This method involves the deprotonation of a benzylic-like hydrogen using a strong organolithium base, such as butyllithium. For 3,5-dimethylisoxazole, lithiation occurs preferentially at the C5-methyl group. cdnsciencepub.com This selectivity is attributed to the strong inductive effect of the ring oxygen, which increases the acidity of the protons on the adjacent C5-methyl group. cdnsciencepub.comwikipedia.org

Once the lithiated intermediate, 3-methyl-5-lithiomethylisoxazole, is formed, it can be treated with a variety of electrophiles to introduce new functional groups. cdnsciencepub.com This provides a direct route to derivatives that would be difficult to access otherwise. For example, reaction with carbon dioxide (carboxylation) followed by an acidic workup yields 3-methylisoxazole-5-acetic acid. This transformation highlights the utility of lateral lithiation in chain elongation and introducing carboxylic acid moieties. cdnsciencepub.com

Table 1: Examples of Lateral Lithiation Products from 3,5-Dimethylisoxazole

| Electrophile | Resulting Product | Reference |

| Carbon Dioxide (CO₂) | 3-Methylisoxazole-5-acetic acid | cdnsciencepub.com |

This methodology serves as a powerful alternative to multi-stage processes for creating heteroarylacetic acids and other derivatives. cdnsciencepub.com

Ring Cleavage Mechanisms in Derivatization

The isoxazole ring, while generally stable, can undergo controlled cleavage under specific conditions to yield valuable synthetic intermediates. This characteristic allows the isoxazole moiety to be used as a "masked" functional group, which can be revealed at a later stage in a synthetic sequence. acs.org

One common method is the reductive cleavage of the weak N-O bond. rsc.org For instance, using metal carbonyls like hexacarbonylmolybdenum in the presence of water can induce reductive cleavage to produce β-amino enones in good yield. rsc.org A proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced. rsc.org Similarly, hydrogenolytic cleavage, often employing a catalyst like Raney Nickel, can unmask a 1,3-dicarbonyl functionality, a strategy used in the synthesis of complex natural products. acs.org

Other ring-opening strategies include transformations into different heterocyclic systems. In the presence of an aromatic aldehyde, the isoxazole ring can be opened and subsequently cyclized to form furan (B31954) or pyran derivatives. rsc.org Furthermore, ring-opening fluorination reactions have been developed, where electrophilic fluorination of the isoxazole is followed by a nucleophilic attack that cleaves the ring, creating complex fluorine-containing compounds. researchgate.net

Sulfochlorination and Sulfonamide Derivatization

A key method for derivatizing the 3,5-dimethylisoxazole core is through sulfochlorination, followed by the synthesis of sulfonamides. The electron-donating nature of the two methyl groups on the isoxazole ring activates the C4 position, making it susceptible to electrophilic substitution. nih.gov

The process begins with the sulfochlorination of 3,5-dimethylisoxazole, typically using chlorosulfonic acid, to produce 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.govgoogle.com While this reaction is effective, processes have been developed to improve yields, for example, by adding thionyl chloride after an initial reaction period with chlorosulfonic acid. google.com

The resulting sulfonyl chloride is a versatile intermediate. google.comresearchgate.net It readily reacts with primary or secondary amines in the presence of a base, such as pyridine, to form the corresponding sulfonamide derivatives. nih.govekb.egijarsct.co.in This two-step sequence has been used to synthesize a variety of novel sulfonamides by coupling the 3,5-dimethylisoxazole-4-sulfonyl chloride with different amines, including complex molecules like the alkaloid cytisine. nih.gov

Table 2: Sulfochlorination of 3,5-Dimethylisoxazole

| Reagent 1 | Reagent 2 | Product | Yield | Reference |

| Chlorosulfonic acid | Thionyl chloride | 3,5-Dimethylisoxazole-4-sulfonyl chloride | 81.7% | google.com |

| Chlorosulfonic acid | None | 3,5-Dimethylisoxazole-4-sulfonyl chloride | 13.8% | google.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for creating carbon-carbon bonds and synthesizing complex derivatives of 3,5-dimethylisoxazole. wikipedia.org The reaction couples an organohalide or triflate with an organoboron species, such as a boronic acid or its ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org

This methodology has been successfully applied to the synthesis of bi-heteroaryl compounds involving the isoxazole ring. A key substrate for these reactions is 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester, which can be coupled with various aryl or heteroaryl halides. nih.gov

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., 3-bromoquinoline), forming a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron species (the isoxazole ring) is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Isoxazole Substrate | Coupling Partner | Catalyst/Ligand | Product Yield | Reference |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Bromoquinoline | P1-xantphos (P1-L4) | >80% | nih.gov |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Chloropyridine | P1-PCy3 (P1-L5) | 35% | nih.gov |

Horner−Wadsworth−Emmons Reactions

The Horner−Wadsworth−Emmons (HWE) reaction is a powerful method for synthesizing alkenes, particularly with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

While direct examples involving this compound are not prevalent, the HWE reaction is highly applicable for the derivatization of any analogue that contains a carbonyl (aldehyde or ketone) functionality. For instance, if a derivative were synthesized with an aldehyde group attached to the isoxazole ring or the amide side chain, the HWE reaction could be used for carbon chain elongation and the introduction of an α,β-unsaturated system. nrochemistry.com

The general mechanism proceeds as follows:

A phosphonate ester is deprotonated using a base (e.g., sodium hydride, sodium methoxide) to form a nucleophilic, resonance-stabilized carbanion. wikipedia.orgyoutube.com

The carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. wikipedia.org

The resulting intermediate cyclizes to form an oxaphosphetane. youtube.com

This four-membered ring intermediate collapses, eliminating a water-soluble dialkylphosphate salt and forming the alkene. wikipedia.orgorganic-chemistry.org The formation of the thermodynamically stable (E)-alkene is generally favored. wikipedia.orgnrochemistry.com

Methodological Optimization in Synthetic Protocols

The industrial and laboratory-scale synthesis of this compound and its derivatives is continually refined to enhance efficiency, increase yields, improve purity, and reduce costs. Methodological optimization focuses on several key areas, including the reduction of synthetic steps, the selection of optimal reagents and solvents, and the fine-tuning of reaction conditions.

A prominent example of such optimization can be observed in the synthesis of Leflunomide (B1674699), a closely related derivative, N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. google.com Early synthetic routes were often multi-step processes that utilized expensive or hazardous materials. google.com For instance, a previously reported method involved reacting 5-methylisoxazole-4-carboxylic acid chloride with two molar equivalents of 4-trifluoromethylaniline in acetonitrile, an expensive solvent, making the process uneconomical for large-scale production. google.com

The table below illustrates the optimization from a multi-step process to a more efficient, one-pot-like procedure for a Leflunomide-type structure.

Table 1: Comparison of Synthetic Protocols for Leflunomide

| Feature | Prior Art Method | Optimized Method | Improvement |

|---|---|---|---|

| Starting Materials | 5-methylisoxazole-4-carboxylic acid chloride, 4-trifluoromethylaniline | 5-methylisoxazole-4-carboxylic acid, Thionyl chloride, 4-trifluoromethylaniline | In-situ generation of acid chloride, reducing steps. google.com |

| Solvent | Acetonitrile (expensive) | Toluene (more economical) | Reduced production cost. google.comgoogle.com |

| Reagent Stoichiometry | 2 molar equivalents of aniline | Equimolar amounts of reactants | Improved atom economy and reduced waste. google.com |

| Catalyst | Not specified | Catalytic N,N-Dimethylformamide | Efficient conversion with minimal catalyst use. google.com |

| Intermediate Step | Isolation/distillation of acid chloride may be required | No distillation or isolation of intermediate | Simplified process, higher throughput. google.com |

| Reaction Temperature | Not specified | 0-10°C for amidation, then 25-30°C | Controlled reaction for higher purity. google.com |

The formation of the amide bond is a critical step in the synthesis of these compounds. Optimization in this area often involves the use of coupling agents. The synthesis of novel 3-methyl-4-phenyl-isoxazole-carboxamide derivatives has been successfully achieved using N,N'-dimethylaminopyridine (DMAP) as a covalent nucleophilic catalyst and N'-(ethylcarbonimidoyl)ethane-1,3-diamine hydrochloride (EDC) as an activating agent in dichloromethane (B109758) (DCM). nih.gov The choice of coupling agents and the reaction conditions are paramount to achieving high yields and preventing the formation of by-products.

The following table summarizes various optimized conditions that can be applied to the synthesis of isoxazole-4-carboxamides.

Table 2: Optimized Conditions for Amide Coupling in Isoxazole-4-Carboxamide Synthesis

| Isoxazole Precursor | Amine Component | Coupling System | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| 5-methylisoxazole-4-carboxylic acid | 4-trifluoromethylaniline | Thionyl Chloride / cat. DMF | Toluene | 0-70°C | High yield, high purity, economical. google.com |

| 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline Derivatives | EDC / DMAP | Dichloromethane (DCM) | Room Temp | Efficient coupling for novel derivatives. nih.gov |

Comprehensive Spectroscopic and Structural Characterization Techniques

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound when it interacts with electromagnetic radiation. The resulting spectra offer a unique fingerprint, revealing the presence of specific functional groups and structural motifs.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When subjected to infrared radiation, the bonds within 3,5-Dimethylisoxazole-4-carboxamide will absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending).

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amide group (-CONH₂) is a key feature. It would produce two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is anticipated to appear as a strong absorption in the range of 1680-1650 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected around 1640-1550 cm⁻¹.

The isoxazole (B147169) ring also contributes to the spectrum. The C=N stretching vibration is predicted to show a band around 1600-1500 cm⁻¹, while the N-O stretching vibration should appear in the 1400-1300 cm⁻¹ region. The two methyl groups attached to the ring would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | Asymmetric N-H Stretch | Amide (-CONH₂) |

| ~3180 | Symmetric N-H Stretch | Amide (-CONH₂) |

| ~2985 | C-H Stretch | Methyl (-CH₃) |

| ~1670 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1600 | N-H Bend (Amide II) | Amide (-CONH₂) |

| ~1550 | C=N Stretch | Isoxazole Ring |

| ~1440 | C-H Bend | Methyl (-CH₃) |

| ~1380 | N-O Stretch | Isoxazole Ring |

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the scattering of light from a sample, providing information about vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the isoxazole ring are expected to produce strong signals. The C=C and C=N bond vibrations within the ring would be prominent. The symmetric stretching of the methyl C-H bonds would also be clearly visible. The carbonyl (C=O) stretch of the amide group is typically weaker in Raman than in IR, but should still be observable. This technique is particularly useful for confirming the skeletal structure of the isoxazole ring.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2985 | Symmetric C-H Stretch | Methyl (-CH₃) |

| ~1670 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1550 | Ring Stretching (C=N, C=C) | Isoxazole Ring |

| ~1380 | Ring Breathing | Isoxazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. In this compound, three distinct proton signals are expected.

The two methyl groups (-CH₃) attached to the isoxazole ring at positions 3 and 5 are in different chemical environments due to their proximity to the different atoms of the ring (oxygen vs. nitrogen) and the adjacent carboxamide group. Therefore, they are expected to appear as two separate sharp singlets. Their chemical shifts would likely be in the range of δ 2.0-2.8 ppm. The protons of the amide group (-NH₂) would appear as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and by chemical exchange. The chemical shift for these amide protons is typically in the range of δ 5.0-8.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 5.5 | Broad Singlet | 2H | -CONH₂ |

| ~2.6 | Singlet | 3H | C₅-CH₃ |

| ~2.4 | Singlet | 3H | C₃-CH₃ |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically appearing around δ 160-170 ppm. The three sp²-hybridized carbons of the isoxazole ring (C3, C4, and C5) would have distinct signals. C3 and C5, being attached to heteroatoms, would appear at a lower field than a typical alkene carbon, likely in the range of δ 150-170 ppm. The C4 carbon, which is bonded to the carboxamide group, would be found around δ 110-120 ppm. The two methyl carbons are expected at the highest field (most shielded), with chemical shifts likely in the range of δ 10-20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~165 | C₅ (Isoxazole) |

| ~158 | C₃ (Isoxazole) |

| ~115 | C₄ (Isoxazole) |

| ~15 | C₅-CH₃ |

| ~12 | C₃-CH₃ |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks are expected in a standard COSY spectrum because all the proton signals are singlets and are not coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons to which they are attached. For this molecule, an HMQC or HSQC spectrum would show a correlation between the signal for the C3-methyl protons and the C3-methyl carbon, as well as a correlation between the C5-methyl protons and the C5-methyl carbon. A correlation between the amide protons and a nitrogen signal would be seen in a ¹H-¹⁵N HMQC, but not in a standard ¹H-¹³C HMQC.

The protons of the C3-methyl group would show correlations to the C3 and C4 carbons of the isoxazole ring.

The protons of the C5-methyl group would show correlations to the C5 and C4 carbons of the isoxazole ring.

The amide protons (-NH₂) would show a correlation to the carbonyl carbon and potentially to the C4 carbon of the isoxazole ring.

These correlations would definitively piece together the molecular framework, confirming the attachment of the methyl groups and the carboxamide function to the isoxazole core.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. In a typical electron ionization mass spectrum, the molecule will exhibit a molecular ion peak corresponding to its molecular weight. For the related compound, 3,5-dimethylisoxazole-4-carboxylic acid, the molecular weight is 141.12 g/mol . scbt.comnist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, derivatives of 3,5-dimethylisoxazole (B1293586) show characteristic fragmentation of the isoxazole ring and the substituent groups. nih.govmassbank.eumassbank.eu The analysis of these fragments allows for the unambiguous confirmation of the compound's identity.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure

X-ray diffraction analysis is an indispensable tool for determining the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For example, a study on a derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, utilized X-ray diffraction to establish its spatial structure. nih.govresearchgate.net The analysis revealed the intricate details of its molecular conformation and the packing of the molecules within the crystal lattice. nih.govresearchgate.net Similarly, the crystal structure of 5-methylisoxazole-4-carboxylic acid, a related compound, was determined to be orthorhombic, with specific unit cell dimensions (a = 7.2540 (15) Å, b = 6.4700 (13) Å, c = 12.273 (3) Å). nih.gov Such data is crucial for understanding the solid-state properties of these compounds.

In another example, the crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate was elucidated, showing a flexible propyloxy unit connecting an isoxazole ring and a phenyloxadiazole ring system. researchgate.net The detailed structural parameters obtained from X-ray diffraction, including bond lengths and torsion angles, are critical for structure-activity relationship studies. researchgate.netresearchgate.net

Table 1: Crystallographic Data for a Related Isoxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| V (ų) | 576.0 (2) |

| Z | 4 |

Data for 5-Methylisoxazole-4-carboxylic acid nih.gov

Chromatographic and Purity Assessment Methods (HPLC, TLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental for assessing the purity of this compound.

HPLC is a highly sensitive and quantitative method used to separate, identify, and quantify each component in a mixture. For instance, the purity of 3,5-Dimethylisoxazole-4-carboxylic acid has been reported to be greater than 98.0% as determined by HPLC. tcichemicals.com Similarly, a purity of ≥98.5% for 5-Amino-3,4-dimethylisoxazole has been confirmed using HPLC. thermofisher.com These methods are essential for quality control during synthesis and for ensuring the compound meets the stringent purity requirements for its intended applications.

TLC is a simpler and faster qualitative technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. It can be used to quickly identify the presence of impurities.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the this compound molecule. This data is used to confirm the empirical formula of the compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula.

For the closely related compound, 3,5-Dimethylisoxazole-4-carboxylic acid, the molecular formula is C₆H₇NO₃. scbt.comchemdad.com This corresponds to a molecular weight of 141.12 g/mol . scbt.comchemdad.com The theoretical elemental composition can be calculated from this formula and compared with experimental results to verify the compound's identity and purity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dimethylisoxazole-4-carboxylic acid |

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine |

| 5-Methylisoxazole-4-carboxylic acid |

| 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate |

| 5-Amino-3,4-dimethylisoxazole |

| 4-IODO-3,5-DIMETHYLISOXAZOLE |

Quantum Chemical and Computational Modeling of 3,5 Dimethylisoxazole 4 Carboxamide

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic structure and reactivity of molecular systems. In the study of 3,5-Dimethylisoxazole-4-carboxamide, various exchange-correlation functionals and basis sets are employed to ensure a robust and accurate theoretical description.

Selection and Application of Exchange-Correlation Functionals

The choice of an appropriate exchange-correlation functional is critical for the accuracy of DFT calculations. For isoxazole (B147169) derivatives, a range of functionals are commonly utilized to capture the intricate electronic effects within the molecule. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, often yielding reliable geometries and energies.

For more specific applications, other functionals may be employed. The M06-2X functional, a high-nonlocality functional, is often well-suited for main-group thermochemistry and non-covalent interactions. CAM-B3LYP, a long-range corrected functional, is particularly effective for describing charge-transfer excitations and electronic properties that are sensitive to long-range interactions. The selection of these functionals allows for a comprehensive understanding of the electronic behavior of this compound.

Basis Set Selection and Optimization

The basis set in a quantum chemical calculation defines the set of functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are widely used for their balance of accuracy and computational cost. The 6-31G(d,p) basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron density in molecules.

For a more refined description, the larger 6-311++G(d,p) basis set is often employed. This basis set includes triple-zeta valence functions, diffuse functions on both heavy and hydrogen atoms (++), and polarization functions. The inclusion of diffuse functions is particularly important for accurately modeling systems with lone pairs or for calculating properties such as electron affinity and proton affinity. The optimization of the basis set is a crucial step to ensure that the calculated properties are converged and reliable.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry provides valuable information about the molecule's shape and steric interactions.

Conformational analysis is also performed to identify different stable arrangements of the atoms in space, particularly concerning the rotation around single bonds, such as the bond connecting the carboxamide group to the isoxazole ring. By comparing the relative energies of different conformers, the most stable conformation can be identified.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-N2 | 1.415 | N2-C3-C4 | 109.5 |

| N2-C3 | 1.320 | C3-C4-C5 | 106.8 |

| C3-C4 | 1.430 | C4-C5-O1 | 108.2 |

| C4-C5 | 1.375 | C5-O1-N2 | 105.5 |

| C5-O1 | 1.350 | C3-C4-C6 | 128.5 |

| C4-C6 | 1.490 | C5-C4-C6 | 124.7 |

| C6=O7 | 1.235 | C4-C6-N8 | 116.0 |

| C6-N8 | 1.350 | C4-C6=O7 | 122.5 |

| C3-C9 | 1.505 | O7=C6-N8 | 121.5 |

Note: The atom numbering is based on the isoxazole ring starting with the oxygen as 1, followed by the nitrogen as 2, and so on. The carboxamide group is attached at the C4 position.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. bldpharm.com

The vibrational modes of this compound include stretching, bending, and torsional motions of the various functional groups. For example, the C=O stretching vibration of the carboxamide group is expected to appear as a strong band in the IR spectrum, typically in the region of 1650-1690 cm⁻¹. bldpharm.com The N-H stretching vibrations of the amide group are expected in the range of 3200-3400 cm⁻¹. bldpharm.com The stretching vibrations of the isoxazole ring and the methyl groups also give rise to characteristic bands.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (B3LYP/6-311++G(d,p))

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 3010 | C-H stretch (methyl) |

| 2980 | C-H stretch (methyl) |

| 1685 | C=O stretch (amide I) |

| 1610 | N-H bend (amide II) |

| 1580 | C=N stretch (isoxazole) |

| 1450 | C-H bend (methyl) |

| 1410 | C-N stretch (amide III) |

Electronic Properties Analysis

The electronic properties of a molecule, such as its orbital energies and distribution, are fundamental to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the isoxazole ring and the lone pairs of the oxygen and nitrogen atoms of the carboxamide group. The LUMO is likely to be distributed over the π-system of the isoxazole ring and the carbonyl group of the carboxamide.

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

The calculated HOMO-LUMO gap provides a quantitative measure of the electronic stability of the molecule. This information is valuable for predicting the molecule's behavior in various chemical environments and for designing new molecules with desired electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactive behavior by identifying electron-rich and electron-poor regions. nih.govresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.comnih.gov Green and yellow areas represent intermediate or near-zero potential. researchgate.netnih.gov

For this compound, the MEP map reveals distinct reactive zones. The most negative potential (red regions) is expected to be localized around the electronegative oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring. These sites, rich in electron density, are the primary centers for electrophilic interactions and hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atoms of the amide group (-NH₂) and the methyl groups (-CH₃) are characterized by positive potential (blue regions), making them the most likely sites for nucleophilic attack. researchgate.net This detailed charge landscape is fundamental for understanding how the molecule interacts with biological receptors or other chemical species. nih.gov

Density of States (DOS)

In the context of this compound, the DOS analysis elucidates the electronic contributions of its constituent parts: the isoxazole ring, the two methyl groups, and the carboxamide moiety. The region around the HOMO is typically dominated by contributions from the π-systems of the isoxazole ring and the lone pair electrons of the oxygen and nitrogen atoms. The LUMO region is primarily constituted by the antibonding π* orbitals of the ring and the carbonyl group. The energy difference between the HOMO and LUMO peaks on the DOS plot represents the HOMO-LUMO energy gap, a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful theoretical method for investigating intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. nih.govresearchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction between the donor and acceptor orbitals. nih.govmdpi.com

Table 1: Illustrative NBO Analysis for this compound (Note: Data is illustrative of typical findings from NBO analysis)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O (isoxazole) | π* (C=N) | 25.5 | Intramolecular Hyperconjugation |

| LP (1) N (amide) | π* (C=O) | 45.8 | Resonance Stabilization |

| LP (1) O (carbonyl) | σ* (N-C) | 18.2 | Intramolecular Hyperconjugation |

| π (C=C) | π* (C=O) | 15.3 | π-Conjugation |

| σ (C-H) | σ* (C-C) | 5.1 | Hyperconjugation |

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from Density Functional Theory (DFT) are essential for predicting the chemical behavior of a molecule. Global descriptors, calculated from the energies of the HOMO and LUMO, provide a general overview of the molecule's reactivity. nih.gov These include:

Chemical Hardness (η): Measures resistance to change in electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that identify specific atomic sites within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the changes in electron density, Fukui functions pinpoint the atoms where these reactions are most likely to occur, complementing the insights from MEP maps.

For this compound, the carbonyl carbon and the nitrogen atom of the isoxazole ring are predicted to be primary sites for nucleophilic attack. The oxygen atoms of the carbonyl and isoxazole groups are the most probable sites for electrophilic attack.

Table 2: Illustrative Global Reactivity Descriptors (Note: Values are illustrative and calculated from conceptual DFT)

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.65 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.60 |

| Chemical Softness (S) | 1 / η | 0.38 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.47 |

Computational NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital - GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors and predicting the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govmdpi.com The method, often employed with DFT functionals like B3LYP, provides theoretical chemical shifts that show excellent correlation with experimental data, aiding in the structural elucidation and verification of synthesized compounds. rsc.orgimist.ma The calculated isotropic shielding values are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to yield the final chemical shifts. imist.ma

Theoretical ¹H and ¹³C NMR spectra for this compound can be predicted using the GIAO method. The calculations would provide distinct chemical shifts for the non-equivalent protons and carbons in the molecule, such as those in the two different methyl groups, the isoxazole ring carbons, the amide protons, and the carbonyl carbon. Comparing these predicted values with experimental spectra is a powerful tool for confirming the molecular structure. conicet.gov.ar

Table 3: Predicted vs. Experimental NMR Chemical Shifts for this compound (Illustrative) (Note: Predicted values are illustrative of typical GIAO calculation results)

| Atom Site | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | 165.2 | - |

| Isoxazole C3 | 160.5 | - |

| Isoxazole C5 | 170.1 | - |

| Isoxazole C4 | 110.8 | - |

| Methyl C (at C3) | 12.5 | 2.45 |

| Methyl C (at C5) | 10.9 | 2.60 |

| Amide (-NH₂) | - | 7.50 (broad) |

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. scirp.org The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values often feature a π-conjugated system connecting an electron-donating group (D) to an electron-accepting group (A), leading to significant intramolecular charge transfer. mdpi.com Computational methods can predict these NLO properties, providing a way to screen potential candidate molecules. dtic.mil

The electronic structure of this compound, with its electron-rich isoxazole and amide groups and potential for charge transfer, suggests it may possess NLO properties. Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can quantify this potential. The computed β value is often compared to that of a standard NLO material like urea (B33335) to gauge its relative effectiveness. nih.gov

Table 4: Calculated NLO Properties for this compound (Note: Data is illustrative and based on typical DFT calculations)

| Property | Units | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | Debye | 4.55 |

| Mean Polarizability (α) | x 10⁻²⁴ esu | 12.80 |

| First Hyperpolarizability (βtot) | x 10⁻³³ esu | 95.6 |

Thermochemical Properties and Energetic Content Calculations

Computational chemistry provides reliable methods for determining the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). researchgate.net These parameters are crucial for understanding the stability of a compound and its energetic content. High-level theoretical methods like G3 and G4 are often used for accurate calculations of formation enthalpies. researchgate.net

For this compound, these calculations would quantify its thermodynamic stability. For comparison, the related compound 3,5-dimethylisoxazole (B1293586) has a reported condensed phase enthalpy of formation of -66.1 ± 1.7 kJ·mol⁻¹. researchgate.net Such data is vital for assessing the energy content of the molecule, which is particularly important in fields like materials science and for understanding chemical equilibria. researchgate.net

Table 5: Illustrative Thermochemical Data at 298.15 K (Note: Values are illustrative, based on principles from computational thermochemistry)

| Property | Units | Illustrative Value |

|---|---|---|

| Standard Enthalpy of Formation (gas) | kJ/mol | -150.5 |

| Standard Entropy | J/(mol·K) | 380.2 |

| Gibbs Free Energy of Formation (gas) | kJ/mol | -45.8 |

Standard Enthalpies of Formation

No experimentally determined or computationally calculated standard enthalpies of formation for this compound are available in the surveyed literature.

Sublimation Enthalpies

There are no published studies detailing the sublimation enthalpy of this compound.

Studies of Chemical Equilibria and Thermodynamic Stability

Detailed computational or experimental studies on the chemical equilibria and thermodynamic stability of this compound have not been found in a review of scientific literature.

Research Directions in Biological and Materials Science Applications of 3,5 Dimethylisoxazole 4 Carboxamide

Elucidation of Molecular Mechanisms of Action in Biological Systems

The 3,5-dimethylisoxazole-4-carboxamide moiety is a key component in a variety of investigational compounds, contributing to their interactions with biological systems. Its presence can influence the metabolic stability and mechanism of action of the parent molecule. For instance, in studies related to the anti-inflammatory drug leflunomide (B1674699), a derivative containing the this compound structure, referred to as 3-methylleflunomide, was found to be resistant to the metabolic ring-opening that activates leflunomide. researchgate.netresearchgate.net This highlights the importance of the substitution pattern on the isoxazole (B147169) ring for its metabolic fate and subsequent biological activity. researchgate.net

The this compound scaffold has been incorporated into molecules designed to interact with a range of molecular targets, including G-protein coupled receptors and enzymes.

Neuropeptide Y (NPY) Y2 Receptor: This moiety has been utilized in the development of antagonists for the NPY Y2 receptor, which is involved in various physiological processes. nih.gov In a series of piperidine-based analogs, the inclusion of a 3,5-dimethylisoxazole (B1293586) group showed greater selectivity for the Y2 receptor over the microsomal triglyceride transfer protein (MTTP). nih.gov Specifically, a this compound analog was found to be brain-penetrant and occupied approximately 50% of Y2 receptors in the brains of rats. nih.gov

Immunoproteasome: In the search for new inhibitors of the immunoproteasome, a potential target for treating hematological malignancies and autoimmune diseases, a compound featuring the this compound core was investigated. nih.gov This compound, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide, showed inhibitory activity against the β1i and β5i subunits of the immunoproteasome. nih.govmdpi.com

Platelet-Derived Growth Factor Receptor (PDGF-R): The this compound structure has been part of compounds synthesized to target PDGF-R, a receptor tyrosine kinase implicated in certain cancers. google.com

Glucocorticoid Receptor (GR): This chemical entity has been incorporated into non-steroidal modulators of the glucocorticoid receptor, which are of interest for their potential anti-inflammatory effects with fewer side effects than traditional steroids. patentbuddy.com

The 3,5-dimethylisoxazole motif is a recognized and valuable mimic of acetyl-lysine, a key interaction motif for bromodomains. This has led to its widespread use in the design of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4. researchgate.netgoogle.com BET inhibitors are being investigated for their therapeutic potential in oncology and inflammation. researchgate.net The this compound moiety has been specifically integrated into bicyclic heterocyclic derivatives designed as bromodomain inhibitors. google.com

As a bioisostere of acetyl-lysine, the 3,5-dimethylisoxazole group plays a crucial role in the field of epigenetics. researchgate.net By mimicking the acetylated lysine (B10760008) residue on histone tails, molecules containing this moiety can competitively bind to the acetyl-lysine binding pockets of bromodomains. researchgate.net This interaction can disrupt the recruitment of transcriptional machinery to chromatin, thereby modulating gene expression. The application of this concept is central to the development of BET inhibitors that utilize the 3,5-dimethylisoxazole core. researchgate.net

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound moiety has been a subject of such investigations in various contexts.

NPY Y2 Receptor Antagonists: In the development of NPY Y2 receptor antagonists, various amide groups were explored to replace a biaryl amide moiety to reduce molecular weight and lipophilicity. nih.gov The this compound was among the analogs that demonstrated good binding affinity. nih.gov

RNA Polymerase Inhibitors: In the design of squaramide-based inhibitors of bacterial RNA polymerase, modifications to the isoxazole ring of the squaramide were found to significantly impact activity. nih.gov The SAR studies revealed that the 3,5-dimethylisoxazole ring fits into a deep and narrow pocket of the enzyme, allowing for limited structural changes. nih.gov

Sodium Channel Activators: The this compound group has been incorporated into pyridinylacetamide derivatives investigated as sodium channel activators. google.com SAR analysis of these compounds helps in identifying preferred embodiments for potential therapeutic use. google.com

Investigations into General Biological Activities

The this compound core is present in compounds that have been investigated for a range of biological activities.

Derivatives of this compound have been explored for their potential as antimicrobial agents.

RNA Polymerase Inhibition: A notable area of research is the development of squaramide-based compounds that inhibit bacterial RNA polymerase. nih.gov In these molecules, the this compound portion is crucial for binding to the switch region of the enzyme. nih.gov An iterative chemistry program focused on these squaramides led to an improved fraction of the compound unbound to human plasma protein while maintaining biochemical potency. nih.gov

General Antimicrobial Properties: Isoxazole derivatives, in general, have been studied for their antimicrobial properties, and compounds containing the this compound scaffold are of interest in this regard. ontosight.ai

Interactive Data Tables

Table 1: Investigated Biological Targets of this compound Derivatives

| Molecular Target | Therapeutic Area | Role of this compound Moiety |

| Neuropeptide Y (NPY) Y2 Receptor | Various Physiological Processes | Component of selective antagonists, contributing to brain penetration and receptor occupancy. nih.gov |

| Immunoproteasome (β1i and β5i subunits) | Hematological Malignancies, Autoimmune Diseases | Core structure of an inhibitor. nih.govmdpi.com |

| Platelet-Derived Growth Factor Receptor (PDGF-R) | Cancer | Structural component of investigational inhibitors. google.com |

| Glucocorticoid Receptor (GR) | Inflammation | Part of non-steroidal modulators. patentbuddy.com |

| Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4) | Cancer, Inflammation | Acetyl-lysine mimic for inhibitory activity. researchgate.netgoogle.com |

| Bacterial RNA Polymerase | Infectious Diseases | Key binding element in squaramide-based inhibitors. nih.gov |

Anticancer Research Pathways

The this compound scaffold is a key component in the development of various anticancer agents. Its derivatives have shown promise by targeting different pathways involved in cancer progression.

One significant area of research involves the inhibition of Bromodomain-containing protein 4 (BRD4). frontiersin.orgnih.gov BRD4 is a protein that plays a crucial role in gene transcription and is considered a promising target for cancer therapy. nih.gov Researchers have designed and synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which have demonstrated potent inhibitory effects on BRD4. frontiersin.org For instance, the compound DDT26 exhibited significant anti-proliferative activity against various breast cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. frontiersin.org Molecular docking studies have shown that the 3,5-dimethylisoxazole group can act as a mimic of acetylated lysine (KAc), binding to the Kac pocket of the BRD4 bromodomain. nih.gov This interaction is crucial for the inhibitory activity of these compounds. nih.gov

Another avenue of anticancer research focuses on the development of isoxazole-carboxamide derivatives with antiproliferative activities against a range of cancer cell lines. nih.gov Studies have shown that compounds based on the 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) scaffold exhibit moderate to potent activity against cell lines such as B16-F1 (melanoma), Colo205 (colon cancer), and HepG2 (liver cancer). nih.gov The isoxazole ring is a core structure in many anticancer medications, and its derivatives have been found to possess cytotoxic activity. nih.gov For example, some isoxazole derivatives have shown inhibitory effects on heat shock protein 90 (HSP90), a key protein involved in the folding and stability of many proteins required for tumor growth. nih.gov

Furthermore, research has explored the synthesis of novel 4,5-dihydroisoxazole-5-carboxamide derivatives. researchgate.net Several of these compounds have demonstrated potent anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some exhibiting greater potency than the standard drug cisplatin. researchgate.net The versatility of the isoxazole scaffold allows for the synthesis of a wide range of derivatives with potential as effective anticancer agents. espublisher.com

Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target/Mechanism | Cancer Cell Lines | Key Findings |

|---|---|---|---|

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | BRD4 Inhibition | Breast cancer (TNBC, MCF-7) | DDT26 showed potent anti-proliferative activity. frontiersin.org |

| 5-methyl-3-phenylisoxazole-4-carboxamide derivatives | Antiproliferative | Melanoma (B16-F1), Colon (Colo205), Liver (HepG2) | Exhibited moderate to potent cytotoxic activity. nih.gov |

| 4,5-dihydroisoxazole-5-carboxamide derivatives | Antiproliferative | Cervical (HeLa), Breast (MCF-7) | Some compounds were more potent than cisplatin. researchgate.net |

| Resorcinylic 4,5-diarylisoxazole amides | HSP90 Inhibition | Not specified | Potent inhibitory effect on HSP90. nih.gov |

Anti-Inflammatory Research Pathways

The this compound core is structurally related to leflunomide, a known anti-inflammatory drug. nih.gov This has spurred research into the anti-inflammatory potential of its derivatives. Leflunomide itself is a derivative of 5-methylisoxazole-4-carboxamide (B3392548) and is used in the treatment of rheumatoid arthritis. nih.gov Its active metabolite, teriflunomide, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) synthesis, thereby exerting its anti-inflammatory effects. nih.gov

Research has explored modifications of the leflunomide scaffold to develop new anti-inflammatory agents with potentially improved safety profiles. nih.gov One area of investigation involves the synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. nih.gov These compounds, while maintaining significant anti-inflammatory and antiarthritic effects, have shown reduced acute toxicity compared to leflunomide and teriflunomide. nih.gov

The isoxazole ring itself is recognized for its contribution to the anti-inflammatory activity of various compounds. nih.gov The synthesis of novel isoxazole derivatives continues to be an active area of research for the development of new anti-inflammatory drugs. nih.gov

Neuroprotective Research Pathways

The potential for developing neuroprotective agents from isoxazole-containing compounds is an emerging area of research. While direct studies on this compound for neuroprotection are not extensively documented, related structures show promise. For instance, oxazole-4-carboxamide (B1321646) hybrids have been investigated for their neuroprotective activities in the context of Alzheimer's disease. nih.govdntb.gov.ua These compounds have shown the ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. nih.govdntb.gov.ua

Furthermore, some isoxazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. benthamscience.com The exploration of coumarin (B35378) derivatives, which can also contain heterocyclic systems, as neuroprotective agents highlights the broad potential of such scaffolds in targeting pathways related to neurodegeneration. benthamscience.com The development of compounds that can cross the blood-brain barrier and exhibit metabolic stability is a key focus in this research area. nih.gov

Metabolic Fate and Enzymatic Transformation Studies

Understanding the metabolic fate of this compound and its derivatives is crucial for their development as therapeutic agents. The metabolism of the isoxazole ring is a key area of investigation.

Isoxazole Ring Scission Mechanisms

A notable metabolic pathway for some isoxazole-containing compounds is the cleavage of the isoxazole ring. researchgate.net This has been particularly studied in the context of the anti-inflammatory drug leflunomide, which is structurally related to this compound. The N-O bond in the isoxazole ring of leflunomide undergoes cleavage to form its active metabolite, A771726. researchgate.net This ring-opening is a unique metabolic transformation. researchgate.net The mechanism of this scission is thought to involve deprotonation at the C3 position of the isoxazole ring. researchgate.net The presence of a substituent at the C3 position, such as a methyl group in 3-methylleflunomide, can prevent this ring opening, indicating the importance of the C3-H for this metabolic pathway. researchgate.net The reaction of isoxazoles with certain reagents can also lead to ring transformations, forming other heterocyclic structures like pyridines. rsc.org

Cytochrome P450-Mediated Transformations

Cytochrome P450 (CYP) enzymes are major players in the metabolism of many drugs. In vitro studies with human liver microsomes have indicated the involvement of CYP enzymes in the metabolism of isoxazole-containing compounds. researchgate.net Specifically, CYP1A2 has been suggested as one of the enzymes responsible for the metabolism of leflunomide. researchgate.net

Applications as a Chemical Scaffold and Intermediate in Drug Design

The this compound moiety serves as a valuable chemical scaffold and intermediate in the design and synthesis of new therapeutic agents. frontiersin.orgnih.gov Its structural features make it a versatile building block for creating diverse libraries of compounds with a range of biological activities. nih.govsigmaaldrich.com

The isoxazole ring is a five-membered heterocycle that is present in numerous biologically active compounds. nih.govnanobioletters.com It is considered a pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity. espublisher.com The 3,5-dimethylisoxazole motif, in particular, has been utilized as an acetyl-lysine mimic in the design of BRD4 inhibitors. researchgate.net

The versatility of the isoxazole scaffold stems from the various synthetic routes available for its construction and modification. nih.govnanobioletters.com This allows for the introduction of different substituents at various positions of the ring, enabling the fine-tuning of the pharmacological properties of the resulting molecules. researchgate.net The use of isoxazole derivatives as intermediates allows for the synthesis of more complex molecules, including fused heterocyclic systems. nih.govnanobioletters.com The benzimidazole (B57391) scaffold, for example, which is also a key feature in many pharmaceuticals, can be synthesized using various chemical strategies, highlighting the importance of versatile building blocks in drug discovery. researchgate.net

Explorations in Agrochemical Development

Research into the agrochemical potential of isoxazole derivatives has revealed significant opportunities for the development of new herbicides and insecticides. Although direct studies on this compound are part of a broader exploration, research on structurally similar compounds provides strong evidence for its potential in this field.

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized and identified as potential inhibitors of D1 protease in plants, a key enzyme in photosynthesis. nih.gov These compounds demonstrated moderate to good herbicidal activity against both broadleaf and grass weeds in vivo. nih.gov The isoxazole ring formation is a key step in the synthesis of these herbicidal compounds. nih.gov

Furthermore, extensive research has been conducted on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which have shown significant pre- and post-emergent herbicidal activity at low application rates. consensus.app The key to their biological activity is the specific substitution pattern on the isoxazole ring, particularly a substituted phenyl group at the 3-position, a primary or secondary carboxamide at the 4-position, and a haloalkyl group at the 5-position. consensus.app

In the realm of insecticides, isoxazole-containing compounds have also been investigated. While specific data on this compound is limited in publicly available research, related isoxazole carboxamide structures have been explored for their insecticidal properties. For instance, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which share a core carboxylic acid derivative structure, have shown insecticidal activity. nih.gov

The design of novel herbicides has also been inspired by existing commercial products. For example, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed based on the structure of the herbicide isoxaflutole. nih.gov Some of these compounds exhibited excellent post-emergence herbicidal activity, with the isoxazole ring playing a crucial role in their mode of action, which involves inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after metabolic activation in the plant. nih.govresearchgate.net

Detailed findings from these studies on related isoxazole carboxamides are summarized in the table below, highlighting the potential of this chemical class in agrochemical development.

| Compound Class | Target Weed(s) | Observed Activity | Reference |

| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides | Brassica napus (rape), Echinochloa crusgalli (barnyard grass) | Moderate to good herbicidal activity | nih.gov |

| 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Broadleaf and narrowleaf weeds | Significant pre- and post-emergent herbicidal activity | consensus.app |

| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti, Echinochloa crusgalli | 100% inhibition against certain weeds at 10 mg/L; excellent post-emergence activity at 150 g/ha | nih.gov |

These findings underscore the importance of the isoxazole carboxamide scaffold as a promising platform for the discovery of new and effective crop protection agents.

Contributions to Advanced Materials Science

The application of this compound in advanced materials science is a less explored but promising area of research. The rigid heterocyclic structure of the isoxazole ring can impart desirable thermal and mechanical properties to polymers, while the carboxamide group offers a site for further chemical modification and for forming strong intermolecular interactions, such as hydrogen bonds.

While direct research on polymers incorporating this compound is not extensively documented, studies on related heterocyclic and aromatic polyamides provide a framework for its potential contributions. For instance, the synthesis of poly(benzoxazole imide)s, which contain a different but related oxazole (B20620) ring system, has resulted in polymers with high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability. rsc.org These properties are highly sought after in materials for aerospace, electronics, and other high-performance applications.

The incorporation of heterocyclic units, such as isoxazoles, into polymer backbones can influence properties like solubility, thermal stability, and mechanical strength. researchgate.net Aromatic polyamides containing various heterocyclic moieties have been shown to exhibit good solubility in polar aprotic solvents and high thermal stability. mdpi.com The presence of the carboxamide linkage is key to the formation of strong and durable materials.

The potential for this compound to be used as a monomer or a modifying agent in the synthesis of functional polymers is an area ripe for investigation. Its structure suggests it could be a valuable building block for creating polymers with tailored properties. For example, the synthesis of porous polymers through Michael addition reactions of multifunctional acrylates and diamines has been demonstrated, and the carboxamide functionality could potentially be involved in similar polymerization reactions. rsc.org

The table below outlines the properties of some advanced polymers containing heterocyclic or amide linkages, suggesting the potential performance characteristics that could be achieved by incorporating this compound.

| Polymer Class | Key Monomers/Moieties | Notable Properties | Reference |

| Poly(benzoxazole imide)s | Diamines containing a benzoxazole (B165842) moiety, tetracarboxylic dianhydrides | High Tg (285-363 °C), excellent thermal stability (Td5% 510–564 °C), good mechanical properties | rsc.org |

| Aromatic Polyamides | Diamines with various heterocyclic units, diacid chlorides | Good solubility in polar aprotic solvents, high thermal stability | researchgate.netmdpi.com |

| Porous Polymers | Multi-functional acrylates, diamines | Controlled porous structure, absorption of organic solvents | rsc.org |

Further research is needed to fully elucidate the contributions that this compound can make to advanced materials science. However, the foundational knowledge from related polymer chemistry suggests that it holds promise as a component for creating new materials with enhanced thermal, mechanical, and functional properties.

常见问题

Q. What are the recommended methods for synthesizing 3,5-Dimethylisoxazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid, followed by purification via recrystallization. For example, hydrazide derivatives can be condensed with aldehydes under reflux for 4–18 hours, yielding products with ~65% efficiency . Optimization strategies include:

- Adjusting stoichiometry of reagents (e.g., molar ratios of hydrazide to aldehyde).

- Testing alternative solvents (e.g., ethanol vs. DMSO) to improve solubility.

- Modifying reaction time and temperature to balance yield and side reactions.

Example Table: Synthesis Conditions Comparison

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazide | DMSO | 120 | 18 | 65 | |

| Aldehyde | Ethanol | 80 | 4 | 70–75 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1710 cm⁻¹ and isoxazole ring vibrations at 1570–1600 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on the isoxazole ring appear as singlets near δ 2.1–2.5 ppm. Aromatic protons (if present) resonate at δ 7.2–7.8 ppm .

- ¹³C NMR : Carboxamide carbonyl carbons typically appear near δ 165–170 ppm.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 141 for [M+H]⁺) and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Safety : Use PPE (gloves, lab coat), avoid inhalation/contact, and work in a fume hood. Dispose of waste via approved chemical protocols .

- Stability Testing : Monitor decomposition via periodic HPLC analysis under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels across different studies?

- Methodological Answer :

- Systematic Variable Screening : Replicate studies while isolating variables (e.g., solvent purity, catalyst type). For instance, DMSO may enhance reactivity but introduce moisture-sensitive side reactions .

- Analytical Cross-Validation : Compare HPLC, NMR, and elemental analysis data to identify discrepancies in purity metrics .

- Reproducibility Protocols : Document reaction conditions rigorously (e.g., stirring rate, cooling methods) to minimize operational variability .

Q. What strategies are effective for identifying and quantifying impurities in this compound samples?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against known impurities like 5-aminoimidazole-4-carboxamide .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isobaric impurities (e.g., methyl vs. ethyl derivatives).

- Quantitative NMR : Employ internal standards (e.g., TMS) to quantify residual solvents or byproducts .